molecular formula C12H15NO2 B2643992 1-(Benzyloxy)piperidin-4-one CAS No. 1505655-70-8

1-(Benzyloxy)piperidin-4-one

Cat. No. B2643992
CAS RN: 1505655-70-8
M. Wt: 205.257
InChI Key: KLWBXZBDHNRVLZ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)piperidin-4-one, also known as 1-Cbz-4-Piperidone, is a starting material in biheteroaromatic diphosphine oxides-catalyzed stereoselective direct aldol condensation reactions . It can be viewed as a derivative of piperidine . Piperidine derivatives are used as intermediates in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of 1-(Benzyloxy)piperidin-4-one is C12H13NO2 . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .

Mechanism of Action

While the specific mechanism of action for 1-(Benzyloxy)piperidin-4-one is not clear, piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Safety and Hazards

When handling 1-(Benzyloxy)piperidin-4-one, it’s important to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . It’s also advised to wear suitable protective clothing .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

1-phenylmethoxypiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWBXZBDHNRVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)piperidin-4-one

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